Lidocaine-d10 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

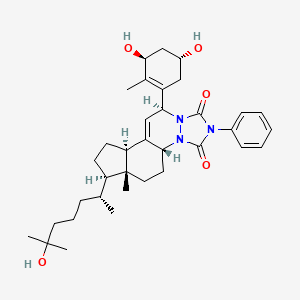

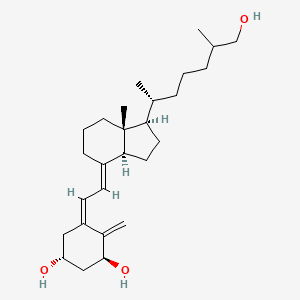

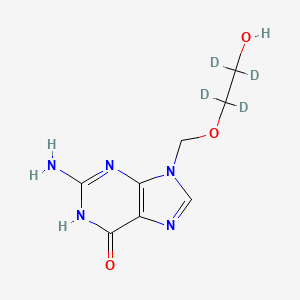

Lidocaine-d10 Hydrochloride is a deuterium labeled Lidocaine hydrochloride . Lidocaine Hydrochloride is a local anesthetic and antiarrhythmic agent . It is used to provide local anesthesia by nerve blockade at various sites in the body . It was originally developed as a local anesthetic .

Molecular Structure Analysis

Lidocaine-d10 Hydrochloride has a molecular formula of C14H12D10N2O . The structure of Lidocaine-d10 Hydrochloride was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .科学的研究の応用

Local Anesthetic

Lidocaine Hydrochloride is widely recognized as a local anesthetic . It’s used in various medical procedures to treat and prevent pain . It’s also used in clinics as an antiarrhythmic drug .

Chronic Pain Management

Lidocaine Hydrochloride has been used in the management of chronic pain . It’s versatility, including its application in anesthesia and chronic pain, makes it a valuable tool in personalized medicine .

Cardiovascular Diseases

Lidocaine Hydrochloride is also used to treat ventricular arrhythmias, specifically ventricular tachycardia and ventricular fibrillation .

Topical Applications

Lidocaine Hydrochloride is used as a vasoconstrictor in topical applications . This means it can be used to reduce bleeding in minor surgical procedures.

Intradermal Delivery

Lidocaine Hydrochloride is one of the most widely used local anesthetic therapeutic agents . It has high solubility with poor permeability, making it suitable for intradermal delivery .

Pharmaceutical Research

Lidocaine Hydrochloride is used in pharmaceutical research to develop new pharmaceutical solid forms . It’s also used in the synthesis of new crystal forms of lidocaine .

作用機序

Target of Action

Lidocaine-d10 Hydrochloride primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and conduction of action potentials in neurons .

Mode of Action

Lidocaine-d10 Hydrochloride exerts its anesthetic effect by inhibiting the sodium ion channels in the neuronal cell membrane . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This results in a decrease in the rate of contractions of the heart when injected near nerves .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine-d10 Hydrochloride involves the inhibition of voltage-gated sodium channels . This inhibition prevents the generation and transmission of nerve impulses, ultimately producing the desired local anesthesia effect . Additionally, Lidocaine-d10 Hydrochloride has been found to decrease the growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .

Pharmacokinetics

Lidocaine-d10 Hydrochloride is extensively and rapidly metabolized in the liver, followed by excretion via urine . No more than 10% of the dose is excreted as the parent compound . The pharmacokinetics of Lidocaine-d10 Hydrochloride were evaluated in a fasting, single-dose, two-period crossover bioequivalent study conducted in 40 healthy Chinese volunteers . The mean Cmax was 12.3 and 12.2 ng/mL, and the mean Tmax was 7.5 and 8.0 h of T and R cream respectively .

Result of Action

The primary result of Lidocaine-d10 Hydrochloride’s action is the numbing of sensations in tissues . This is achieved by blocking sodium channels, rendering neurons transiently incapable of signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Action Environment

The action of Lidocaine-d10 Hydrochloride can be influenced by environmental factors. For instance, the use of lidocaine is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.5 x 10-2 . This suggests that the environmental context can influence the action, efficacy, and stability of Lidocaine-d10 Hydrochloride.

Safety and Hazards

特性

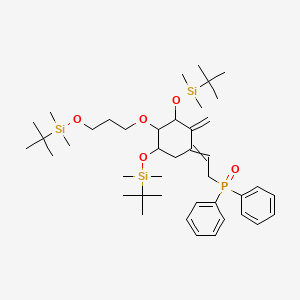

| { "Design of the Synthesis Pathway": "The synthesis of Lidocaine-d10 Hydrochloride can be achieved through the N-alkylation of 2,6-dimethylaniline with 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10, followed by conversion of the resulting intermediate to Lidocaine-d10 base and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2,6-dimethylaniline", "2-chloro-N-(2,6-dimethylphenyl)acetamide-d10", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dimethylaniline in ethyl acetate and add 2-chloro-N-(2,6-dimethylphenyl)acetamide-d10 and sodium hydroxide. Heat the mixture to reflux and stir for several hours to allow for N-alkylation to occur.", "Step 2: Cool the reaction mixture and extract the organic layer with water. The aqueous layer is then acidified with hydrochloric acid to obtain the Lidocaine-d10 base.", "Step 3: Extract the Lidocaine-d10 base with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 4: Dissolve the Lidocaine-d10 base in hydrochloric acid and stir for several hours to form the Lidocaine-d10 Hydrochloride salt.", "Step 5: Filter the resulting precipitate and wash with cold water to obtain the pure Lidocaine-d10 Hydrochloride." ] } | |

CAS番号 |

1189959-13-4 |

分子式 |

C14H13ClN2OD10 |

分子量 |

280.86 |

外観 |

White to Off-White Solid |

melting_point |

113-120°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

73-78-9 (unlabelled) |

同義語 |

2-(Diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide Hydrochloride |

タグ |

Lidocaine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)